molecular formula C6H12N2O2S2 B085702 3-[(3-Amino-3-oxopropyl)dithio]propanamide CAS No. 1002-19-3

3-[(3-Amino-3-oxopropyl)dithio]propanamide

Cat. No. B085702
CAS RN: 1002-19-3
M. Wt: 208.3 g/mol
InChI Key: GJXCLGKEGAGUQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally similar to “3-[(3-Amino-3-oxopropyl)dithio]propanamide” involves nuanced chemical reactions, often starting with precursors that incorporate amino, oxo, and dithio functional groups. For example, compounds such as 1-Amino-3-(aminooxy)-2-propanol have been synthesized as enzyme inhibitors, indicating a pathway that could be relevant for synthesizing structurally related compounds (Staněk et al., 1992). Similarly, the conjugation of the thiol group of cysteine with amino-derivatized drugs via a linker suggests a methodology that could be adapted for synthesizing compounds with dithio groups (Petit et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to “3-[(3-Amino-3-oxopropyl)dithio]propanamide” often features intricate bonding and spatial arrangements, influenced by the presence of amino, oxo, and dithio functional groups. These structures facilitate various biological and chemical activities. The structure determination of similar compounds, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, showcases complex molecular frameworks that could parallel those of “3-[(3-Amino-3-oxopropyl)dithio]propanamide” (Huang et al., 2005).

Chemical Reactions and Properties

Compounds with similar frameworks undergo a variety of chemical reactions, including cyclization and conjugation, that modify their chemical properties for specific applications. The synthesis and reactivity of such compounds highlight their versatility and potential as intermediates in producing more complex molecules (Dotsenko et al., 2013).

Physical Properties Analysis

The physical properties of “3-[(3-Amino-3-oxopropyl)dithio]propanamide” and similar compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various scientific areas. Although specific data on “3-[(3-Amino-3-oxopropyl)dithio]propanamide” is not directly available, the analysis of related compounds provides insight into their behavior under different conditions and their storage requirements.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for catalysis, and role as intermediates in synthesis, are central to understanding “3-[(3-Amino-3-oxopropyl)dithio]propanamide” and structurally related molecules. Studies on similar compounds illustrate their functional versatility and potential in synthetic chemistry and material science applications (Orlinskii, 1996).

Scientific Research Applications

Synthesis and Anticancer Activity

One study focused on synthesizing derivatives of L-cystine, closely related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide," to evaluate their anticancer activities. The compounds demonstrated significant cytotoxicity against Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) tumor cells, with some increasing the lifespan of tumor-bearing mice by up to 102% (Sharma et al., 2002). This suggests the potential of such derivatives in cancer treatment, offering a foundation for further investigation into related compounds.

Anticonvulsant Studies

Another research avenue explored the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating significant anticonvulsant activity in mice models. These compounds outperformed standard drugs like phenytoin in the maximal electroshock (MES) test, highlighting their potential as powerful agents against generalized seizures (Idris et al., 2011). This research points to the therapeutic applications of compounds structurally related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide" in neurology and pharmacology.

Drug Conjugation and Linker Technology

The development of conjugation reactions for linking drugs and labels to thiol groups, as explored in one study, presents an innovative application of compounds similar to "3-[(3-Amino-3-oxopropyl)dithio]propanamide." This research introduces a method based on thia-Michael addition, offering an alternative to traditional reagents and expanding the toolkit for drug delivery and biomolecule tagging (Petit et al., 2019).

Antibacterial and Antifungal Activity

Compounds structurally related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide" have also been synthesized and evaluated for their antimicrobial properties. A study found certain derivatives to possess significant activity against bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Chaudhary et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXCLGKEGAGUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143005
Record name Dithiobispropionimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Amino-3-oxopropyl)dithio]propanamide

CAS RN

1002-19-3
Record name Dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiobispropionimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
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